molecular formula C7H12O3 B2709774 3-[(Oxiran-2-yl)methyl]oxolan-3-ol CAS No. 2126159-89-3

3-[(Oxiran-2-yl)methyl]oxolan-3-ol

Cat. No.: B2709774
CAS No.: 2126159-89-3
M. Wt: 144.17
InChI Key: MFOUOEDGJVAODX-UHFFFAOYSA-N
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Description

3-[(Oxiran-2-yl)methyl]oxolan-3-ol is a chemical compound with the molecular formula C7H12O3. It is known for its unique structure, which includes both an oxirane (epoxide) ring and a tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Oxiran-2-yl)methyl]oxolan-3-ol typically involves the reaction of an epoxide with a tetrahydrofuran derivative. One common method is the ring-opening reaction of an epoxide with a nucleophile, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-[(Oxiran-2-yl)methyl]oxolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

3-[(Oxiran-2-yl)methyl]oxolan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Oxiran-2-yl)methyl]oxolan-3-ol involves its reactivity due to the presence of the epoxide ring. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 3-[(Oxiran-2-yl)methyl]oxolan-3-ol is unique due to its specific combination of an epoxide and a tetrahydrofuran ring, which imparts distinct reactivity and versatility in chemical transformations. This makes it particularly valuable in the synthesis of complex molecules and materials .

Properties

IUPAC Name

3-(oxiran-2-ylmethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(1-2-9-5-7)3-6-4-10-6/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOUOEDGJVAODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC2CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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